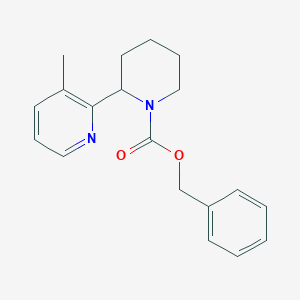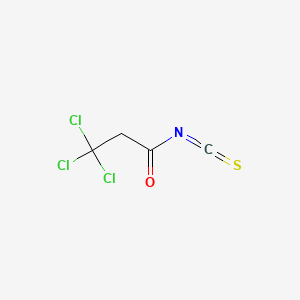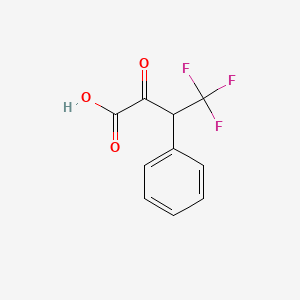
4,4,4-Trifluoro-2-oxo-3-phenylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trifluoromethyl-a-oxo-benzenepropanoic acid is a chemical compound with the molecular formula C10H7F3O3 and a molecular weight of 232.16 g/mol . It is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a propanoic acid moiety through an oxo group. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 3-Trifluoromethyl-a-oxo-benzenepropanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-(m-(Trifluoromethyl)benzylidene)hydantoin with appropriate reagents under controlled conditions . The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these laboratory procedures to accommodate larger quantities while maintaining consistency and quality.
Chemical Reactions Analysis
3-Trifluoromethyl-a-oxo-benzenepropanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or aldehydes .
Scientific Research Applications
3-Trifluoromethyl-a-oxo-benzenepropanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a reference standard for pharmaceutical testing and as a precursor for the development of new drugs . Additionally, this compound is utilized in industrial applications, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Trifluoromethyl-a-oxo-benzenepropanoic acid involves its interaction with specific molecular targets and pathways within biological systems . The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . The oxo group plays a crucial role in the compound’s reactivity, enabling it to participate in various biochemical reactions . These interactions ultimately lead to the compound’s observed effects in biological systems.
Comparison with Similar Compounds
3-Trifluoromethyl-a-oxo-benzenepropanoic acid can be compared with other similar compounds, such as 3-Trifluoromethyl-a-oxo-benzenebutanoic acid and 3-Trifluoromethyl-a-oxo-benzenepentanoic acid . These compounds share a similar trifluoromethyl and oxo-benzene structure but differ in the length of the carbon chain attached to the benzene ring . The unique properties of 3-Trifluoromethyl-a-oxo-benzenepropanoic acid, such as its specific reactivity and lipophilicity, make it distinct and valuable for various research and industrial applications .
Properties
Molecular Formula |
C10H7F3O3 |
|---|---|
Molecular Weight |
232.16 g/mol |
IUPAC Name |
4,4,4-trifluoro-2-oxo-3-phenylbutanoic acid |
InChI |
InChI=1S/C10H7F3O3/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7H,(H,15,16) |
InChI Key |
GLJPZWWEDNBDQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



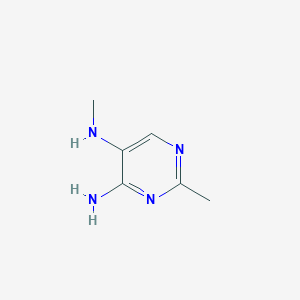
![tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B11817540.png)
![6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-ol](/img/structure/B11817545.png)
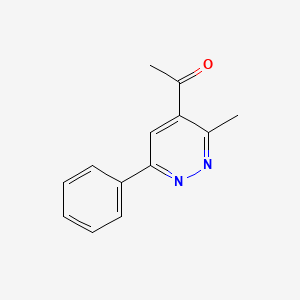
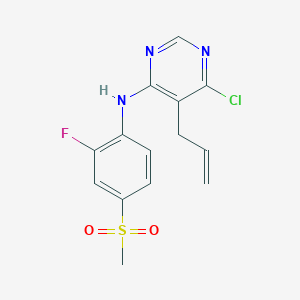
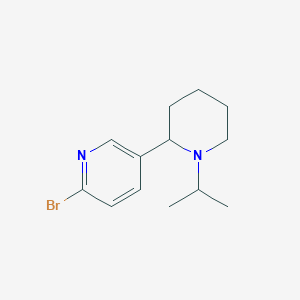

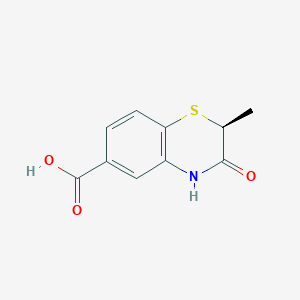
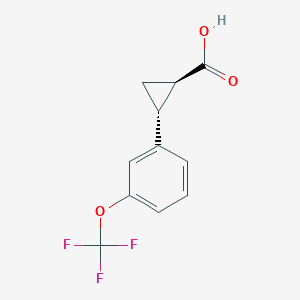

![2-methylpropyl (2R,3R,4R)-4-hydroxy-6-azaspiro[2.5]octane-2-carboxylate](/img/structure/B11817608.png)
